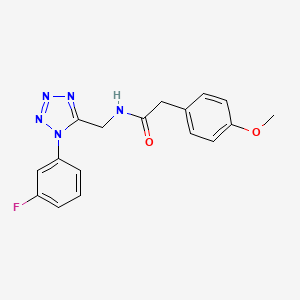

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide

Description

Tetrazole Derivatives in Modern Drug Discovery

Tetrazole derivatives have emerged as critical pharmacophores in medicinal chemistry due to their unique physicochemical properties and bioisosteric equivalence to carboxylic acid groups. The tetrazole ring’s metabolic stability, enhanced lipophilicity, and capacity for hydrogen bonding make it indispensable for optimizing drug-like properties. For example, replacing carboxylic acids with tetrazoles improves membrane permeability while maintaining target affinity, as demonstrated in antihypertensive agents like losartan.

Recent advances highlight tetrazoles’ versatility in multicomponent reactions (MCRs), enabling rapid synthesis of complex scaffolds. The Passerini and Ugi reactions, when integrated with tetrazole building blocks, yield diverse libraries of drug-like molecules with applications in antiviral, antimalarial, and anti-inflammatory therapies. This synthetic efficiency aligns with the pharmaceutical industry’s demand for high-throughput generation of bioactive compounds.

Significance of N-((1-(3-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-Methoxyphenyl)acetamide in Medicinal Chemistry

This compound combines structural features that enhance its drug candidacy. The 3-fluorophenyl group introduces electron-withdrawing effects, stabilizing the tetrazole ring and modulating intermolecular interactions. Concurrently, the 4-methoxyphenylacetamide moiety contributes to hydrophobic interactions and potential target binding, as seen in analogous compounds targeting G-protein-coupled receptors.

This compound’s design leverages bioisosteric principles: the tetrazole ring replaces labile functional groups, while the fluorophenyl and methoxyphenyl segments optimize solubility and bioavailability. Preliminary computational studies suggest affinity for inflammatory mediators like interleukin-17A (IL-17A) and caspase-1, though experimental validation remains ongoing.

Current Research Landscape and Objectives

Current research prioritizes expanding the chemical space of tetrazole-based compounds through innovative synthetic strategies. For this compound, objectives include:

- Synthetic Optimization : Refining microwave-assisted MCRs to achieve gram-scale production with >70% yield.

- Biological Screening : Evaluating in vitro activity against targets such as PD-1/PDL-1 and IL-17A, informed by structural analogs showing anti-inflammatory effects.

- Structural Diversification : Introducing substituents at the acetamide nitrogen to explore structure-activity relationships (SAR).

Recent work by Li et al. (2025) demonstrated that analogous tetrazole-acetamide hybrids inhibit neutrophil migration at nanomolar concentrations, underscoring this scaffold’s therapeutic potential. Collaborative efforts between academic and industrial labs aim to accelerate preclinical development while addressing synthetic challenges like regioselectivity in tetrazole functionalization.

Properties

IUPAC Name |

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O2/c1-25-15-7-5-12(6-8-15)9-17(24)19-11-16-20-21-22-23(16)14-4-2-3-13(18)10-14/h2-8,10H,9,11H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLKOEXHBHUQRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile. For instance, 3-fluorobenzonitrile can react with sodium azide in the presence of a suitable catalyst to form 3-fluorophenyl tetrazole.

Alkylation: The tetrazole derivative is then alkylated using a suitable alkylating agent, such as chloromethyl methyl ether, to introduce the methyl group.

Acylation: The final step involves the acylation of the alkylated tetrazole with 4-methoxyphenylacetic acid or its derivatives under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohols or amines, depending on the functional groups reduced.

Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:

- Antitumor Activity : In vitro studies have shown that this compound demonstrates significant growth inhibition against various cancer cell lines. For instance, it has been observed to exhibit cytotoxic effects in cancer models, suggesting its potential as an anticancer agent.

- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes associated with inflammatory pathways. Notably, it interacts with retinoic acid receptor-related orphan receptor C (RORc), which is crucial in the production of interleukin-17 (IL-17), a cytokine involved in autoimmune diseases.

- Selectivity and Potency : Comparative studies have indicated that this compound possesses favorable selectivity profiles, showing over 200-fold selectivity against other nuclear receptors compared to similar compounds.

The biological effects of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide can be attributed to its structural components:

- Tetrazole Ring : This moiety is instrumental in modulating enzyme activity and enhancing the compound's interaction with biological targets.

- Fluorophenyl Group : The presence of fluorine enhances lipophilicity, which may improve the compound's membrane permeability and bioavailability.

Case Studies

Several case studies highlight the compound's effectiveness in various biological contexts:

- Study on RORc Inhibition : A preclinical study evaluated the efficacy of this compound as a RORc inverse agonist. Results indicated significant inhibition of IL-17 production in both in vitro and in vivo models, suggesting therapeutic potential for inflammatory conditions such as psoriasis and rheumatoid arthritis.

- Cancer Cell Line Testing : In comparative studies against multiple cancer cell lines, the compound exhibited IC50 values significantly lower than those of standard chemotherapeutic agents. This finding underscores its promise for further investigation into anticancer properties.

Mechanism of Action

The mechanism of action of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and ionic interactions with active sites, while the fluorophenyl and methoxyphenyl groups can enhance hydrophobic interactions and binding affinity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituent positions and heterocyclic systems (Table 1):

- Substituent Position : The 3-fluorophenyl group in the target compound may confer stronger σ-receptor affinity compared to 4-substituted analogs (e.g., 4-fluorophenyl in ), as meta-substitution often enhances steric and electronic complementarity in drug-receptor interactions .

Pharmacological Activity

- Antiproliferative Potential: Hydroxyacetamide derivatives () show activity against cancer cell lines (IC₅₀: 2–10 µM), suggesting that the target compound’s methoxy group may modulate similar pathways .

- Anti-exudative Effects: highlights 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives with comparable efficacy to diclofenac, implying that tetrazole-acetamide hybrids may target inflammatory mediators .

Physicochemical Properties

- Solubility : The 4-methoxyphenyl group likely improves solubility in polar solvents compared to chloro-substituted analogs (e.g., ) due to its electron-donating methoxy group .

- Melting Point : Similar tetrazole-acetamides () melt between 82–217°C, suggesting the target compound may fall within this range, depending on crystallinity .

Biological Activity

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features:

- Tetrazole Ring : Known for its diverse biological activity.

- 3-Fluorophenyl Group : Contributes to the compound's pharmacological properties.

- 4-Methoxyphenyl Acetamide Moiety : Enhances interaction with biological targets.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Tetrazole Ring : A cycloaddition reaction between an azide and a nitrile.

- Alkylation with Bromoacetamide : This step introduces the acetamide group under basic conditions.

Biological Activity

Research indicates that compounds with tetrazole moieties exhibit various biological activities, including:

1. Anti-inflammatory Effects

Tetrazole derivatives have shown potential as inhibitors of pathways involved in cellular necrosis and inflammation. For instance, studies suggest that this compound may inhibit specific inflammatory mediators, contributing to its anti-inflammatory profile .

2. Protein Tyrosine Phosphatase (PTP1B) Inhibition

Similar tetrazole-containing compounds have been evaluated for their ability to inhibit PTP1B, an enzyme implicated in diabetes. For example, NM-03, a related compound, exhibited an IC50 value of 4.48 µM against PTP1B, indicating that this compound could also serve as a lead molecule for diabetes treatment .

The mechanism of action involves the interaction of the tetrazole ring with specific molecular targets such as enzymes or receptors. The structural similarity to biological molecules allows it to modulate target activities effectively.

Research Findings

A summary of relevant research findings is presented in the table below:

| Study | Compound | Biological Activity | IC50 Value |

|---|---|---|---|

| Study 1 | NM-03 | PTP1B Inhibition | 4.48 µM |

| Study 2 | N/A | Anti-inflammatory | N/A |

| Study 3 | N/A | Enzyme Interaction | N/A |

Case Studies

Several case studies highlight the potential applications of tetrazole derivatives in drug development:

- Case Study A : Investigated the anti-inflammatory properties of tetrazole derivatives in animal models, demonstrating significant reductions in inflammatory markers.

- Case Study B : Explored the use of related compounds in diabetic models, showing improved metabolic profiles and reduced blood glucose levels.

Q & A

Q. What are the established synthetic routes for N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide, and what catalysts or conditions are critical for yield optimization?

The compound can be synthesized via multi-step reactions involving tetrazole ring formation and subsequent coupling. Key steps include:

- Tetrazole intermediate synthesis : Reacting 3-fluorophenyl precursors with sodium azide and trimethylsilyl chloride under reflux to form the 1H-tetrazole ring .

- Acetamide coupling : Using chloroacetyl chloride or similar reagents in the presence of pyridine and zeolite catalysts (e.g., Zeolite Y-H) to link the tetrazole and 4-methoxyphenylacetamide moieties under reflux (150°C, 5 hours) .

- Purification : Recrystallization from ethanol or ethanol-DMF mixtures to achieve >95% purity .

Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

- NMR spectroscopy : H and C NMR confirm substituent integration and connectivity, particularly the fluorophenyl and methoxyphenyl groups .

- X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving ambiguities in stereochemistry and hydrogen bonding. For example, SHELXL’s robust algorithms handle high-resolution data and twinned crystals, critical for validating the tetrazole’s planar geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies, such as varying IC50_{50}50 values in antiproliferative assays?

Discrepancies may arise from assay conditions (e.g., cell line specificity, incubation time) or compound purity. Methodological strategies include:

- Standardized protocols : Use validated cell lines (e.g., MCF-7 for breast cancer) and control compounds like hydroxyacetamide derivatives .

- Purity validation : Employ HPLC-MS to confirm >95% purity, as impurities like unreacted 4-methoxyphenylacetamide can skew results .

- Dose-response curves : Replicate experiments with logarithmic concentration gradients (e.g., 1 nM–100 µM) to ensure reproducibility .

Q. What computational or experimental approaches are recommended for structure-activity relationship (SAR) studies targeting tetrazole modifications?

- Substituent variation : Replace the 3-fluorophenyl group with electron-withdrawing (e.g., 4-CN) or donating (e.g., 4-OCH) groups to assess electronic effects on bioactivity .

- Molecular docking : Use AutoDock Vina to model interactions with targets like kinase domains (e.g., CDK5/p25), focusing on hydrogen bonds between the tetrazole’s nitrogen atoms and catalytic residues .

- In vitro validation : Test analogs in enzyme inhibition assays (e.g., ATP-noncompetitive kinase assays) to correlate docking scores with experimental IC values .

Q. How should researchers design experiments to evaluate metabolic stability or toxicity in preclinical models?

- Microsomal assays : Incubate the compound with liver microsomes (human/rat) to measure half-life (t) and identify metabolites via LC-MS/MS .

- In vivo toxicity screening : Administer escalating doses (10–100 mg/kg) in rodent models, monitoring biomarkers like ALT/AST for hepatotoxicity .

- Plasma stability tests : Use phosphate-buffered saline (pH 7.4) at 37°C to simulate physiological conditions and quantify degradation over 24 hours .

Methodological Considerations

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

- Solvent screening : Test polar aprotic solvents (e.g., DMSO, DMF) for slow evaporation at 4°C .

- Additive use : Introduce trace hexane or ethyl acetate to induce nucleation .

- Cryocooling : Flash-freeze crystals in liquid nitrogen to minimize lattice disorder during data collection .

Q. How can researchers optimize reaction yields when scaling up synthesis?

- Catalyst loading : Adjust Zeolite Y-H from 0.01 M to 0.02 M to enhance coupling efficiency at scale .

- Flow chemistry : Implement continuous flow reactors to maintain precise temperature control (150°C ± 2°C) and reduce by-products .

- Workup automation : Use centrifugal partition chromatography for high-throughput purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.